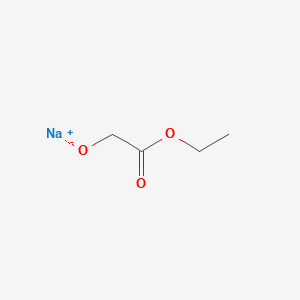
Ethyl Sodium Glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Sodium Glycolate is a chemical compound that belongs to the class of glycolates, which are salts or esters of glycolic acid. Glycolic acid is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Ethyl Sodium Glycolate can be synthesized through several methods. One common method involves the esterification of glycolic acid with ethanol in the presence of a catalyst. Another method involves the reaction of glyoxal with ethanol in the presence of a catalyst such as HZSM-5 molecular sieves . The industrial production of this compound often involves the use of glyoxal as a starting material, which helps in reducing the cost and improving the yield of the product .
Análisis De Reacciones Químicas
Ethyl Sodium Glycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid and other oxidation products.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Esterification: It can form esters with various alcohols.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The major products formed from these reactions include glycolic acid, ethylene glycol, and various esters .
Aplicaciones Científicas De Investigación
Ethyl Sodium Glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various medicinal compounds and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of skincare products due to its exfoliating properties.
Industry: It is used in the production of polymers, solvents, and additives for ink and paint.
Mecanismo De Acción
The mechanism of action of Ethyl Sodium Glycolate involves its ability to act as both an alcohol and an acid. It can participate in various biochemical reactions, including esterification and oxidation-reduction reactions. The molecular targets and pathways involved include the glycolate biosynthetic pathway and the glyoxylate shunt .
Comparación Con Compuestos Similares
Ethyl Sodium Glycolate is similar to other glycolates such as methyl glycolate and sodium glycolate. it is unique due to its specific ester and sodium salt structure, which gives it distinct chemical properties and applications. Similar compounds include:
Methyl Glycolate: An ester of glycolic acid with methanol.
Sodium Glycolate: The sodium salt of glycolic acid.
This compound stands out due to its higher solubility in organic solvents and its use in a broader range of industrial applications .
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
sodium;2-ethoxy-2-oxoethanolate |
InChI |
InChI=1S/C4H7O3.Na/c1-2-7-4(6)3-5;/h2-3H2,1H3;/q-1;+1 |
Clave InChI |
XHPLMWCOBFTCBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



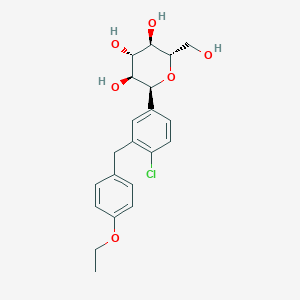
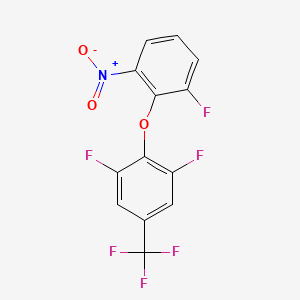
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
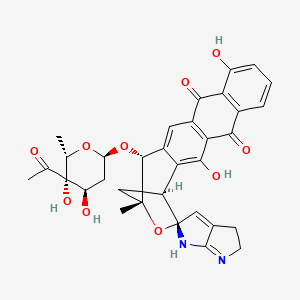
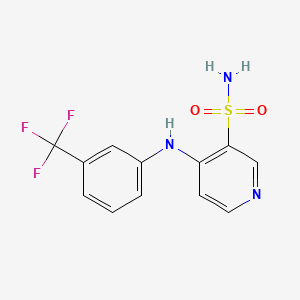
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
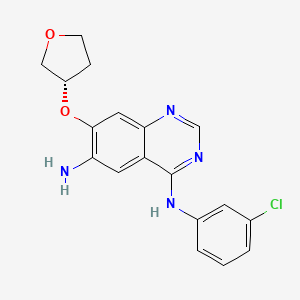
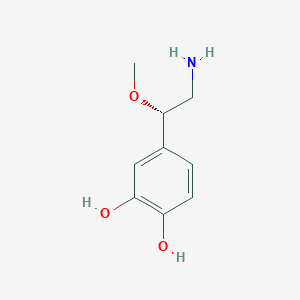
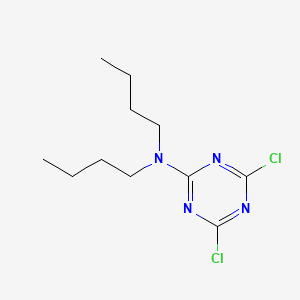
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
